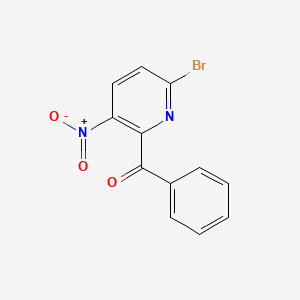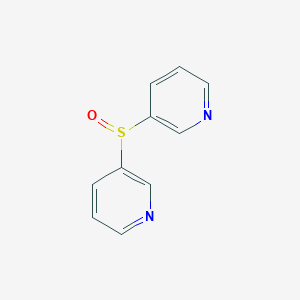![molecular formula C18H20O3S B14611497 Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate CAS No. 60993-27-3](/img/structure/B14611497.png)
Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a methyl group at the 4-position and an ethanesulfinyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the biphenyl core through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethanesulfinyl Acetate Moiety: The ethanesulfinyl acetate moiety is attached through a nucleophilic substitution reaction, where the biphenyl derivative reacts with ethanesulfinyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as bromine, nitrating agents, and Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, or alkylated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate involves its interaction with molecular targets and pathways. The biphenyl core can interact with aromatic receptors, while the ethanesulfinyl acetate moiety can undergo metabolic transformations. These interactions and transformations can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbiphenyl: Lacks the ethanesulfinyl acetate moiety, making it less reactive in certain chemical reactions.
4-Methyldiphenyl: Similar structure but different functional groups, leading to different chemical and biological properties.
4-Phenyltoluene: Another biphenyl derivative with distinct reactivity and applications.
Uniqueness
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate is unique due to the presence of both the biphenyl core and the ethanesulfinyl acetate moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60993-27-3 |
|---|---|
Molekularformel |
C18H20O3S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
methyl 2-[1-[4-(4-methylphenyl)phenyl]ethylsulfinyl]acetate |
InChI |
InChI=1S/C18H20O3S/c1-13-4-6-16(7-5-13)17-10-8-15(9-11-17)14(2)22(20)12-18(19)21-3/h4-11,14H,12H2,1-3H3 |
InChI-Schlüssel |
TZQMCZNNZHUGSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)S(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


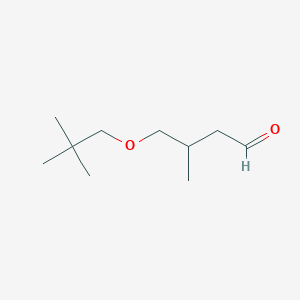
![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
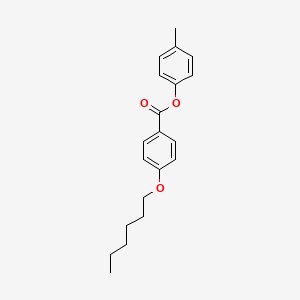
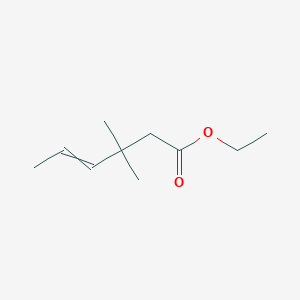
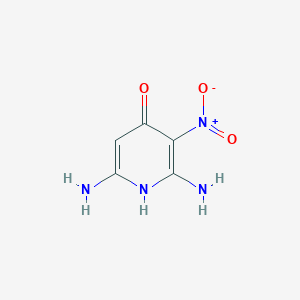
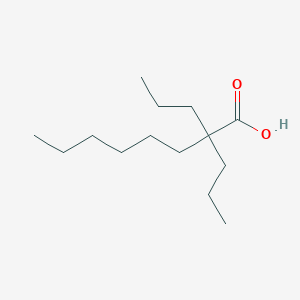
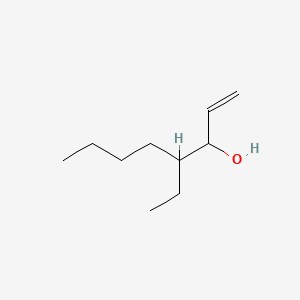
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
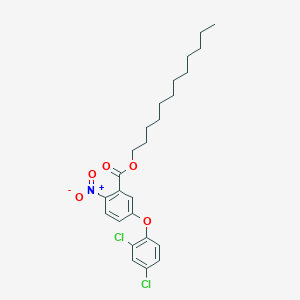
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)

